molecular formula C10H7BrO2 B13042293 Methyl 3-(bromoethynyl)benzoate

Methyl 3-(bromoethynyl)benzoate

Cat. No.: B13042293
M. Wt: 239.06 g/mol
InChI Key: SFMAWFACTSHDCI-UHFFFAOYSA-N
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Description

Methyl 3-(bromoethynyl)benzoate is a brominated aromatic ester characterized by a methyl ester group at the benzoate position and a bromo-substituted ethynyl moiety at the meta position. These compounds are typically synthesized via nucleophilic substitution or coupling reactions. For instance, Methyl 3-(bromomethyl)benzoate is prepared by reacting methyl 3-(bromomethyl)benzoate precursors with bases like K₂CO₃ in dry dimethylformamide (DMF) . Such brominated benzoates are valuable intermediates in medicinal chemistry, particularly for synthesizing indole-based HIV-1 fusion inhibitors and other bioactive molecules.

Properties

Molecular Formula

C10H7BrO2

Molecular Weight

239.06 g/mol

IUPAC Name

methyl 3-(2-bromoethynyl)benzoate

InChI

InChI=1S/C10H7BrO2/c1-13-10(12)9-4-2-3-8(7-9)5-6-11/h2-4,7H,1H3

InChI Key

SFMAWFACTSHDCI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C#CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(bromoethynyl)benzoate typically involves the bromination of methyl 3-ethynylbenzoate. The reaction is carried out under controlled conditions to ensure the selective addition of the bromine atom to the ethynyl group. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(bromoethynyl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Reduction Reactions: The bromoethynyl group can be reduced to an ethynyl group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or aldehydes.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products:

    Substitution: Products include derivatives with different functional groups replacing the bromine atom.

    Reduction: The major product is methyl 3-ethynylbenzoate.

    Oxidation: Products include carboxylic acids or aldehydes depending on the extent of oxidation.

Scientific Research Applications

Methyl 3-(bromoethynyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(bromoethynyl)benzoate involves its interaction with various molecular targets. The bromoethynyl group can participate in electrophilic aromatic substitution reactions, where it acts as an electrophile. The compound can also form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function and activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Brominated Benzoates
Compound Name Substituent Molecular Weight (g/mol) Key Applications Synthesis Method
Methyl 3-(bromomethyl)benzoate Bromomethyl (C-3) 229.06 Intermediate for HIV-1 inhibitors K₂CO₃ in DMF
Methyl 4-(bromomethyl)benzoate Bromomethyl (C-4) 229.06 Unspecified intermediates Similar to C-3 isomer
Methyl 3-iodobenzoate Iodo (C-3) 276.03 Halogen-exchange reactions Not specified
Ethyl 3-methylbenzoate Methyl (C-3), ethyl ester 178.23 Flavor/fragrance industries Esterification of 3-methylbenzoic acid
  • Halogen Type : Bromine offers a balance between reactivity and stability, making it preferable for nucleophilic substitutions. Iodo analogs (e.g., Methyl 3-iodobenzoate) are more reactive but less stable and costlier .
  • Substituent Position : Para-substituted bromo derivatives (e.g., Methyl 4-(bromomethyl)benzoate) may exhibit different electronic effects compared to meta-substituted isomers, influencing their reactivity in coupling reactions.
  • Ester Group : Methyl esters are more volatile than ethyl or butyl esters, impacting their use in industrial applications. Ethyl 3-methylbenzoate, for example, is studied for its toxicological profile in consumer products .

Antimicrobial Activity

While focuses on 3-methyl benzoate transition metal complexes (e.g., Co(II), Ni(II)), their antimicrobial activity suggests that halogenation could enhance such properties. Brominated analogs may offer improved efficacy due to bromine's electronegativity and steric effects, though specific studies are lacking in the provided evidence.

Thermal and Toxicological Profiles

  • Thermal Stability : Methyl benzoate derivatives generally exhibit moderate thermal stability. For example, Methyl 3-(butylcarbamoyl)benzoate has a predicted boiling point of 376.9°C , whereas brominated analogs likely decompose at lower temperatures due to C-Br bond instability.

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